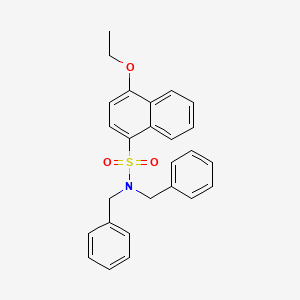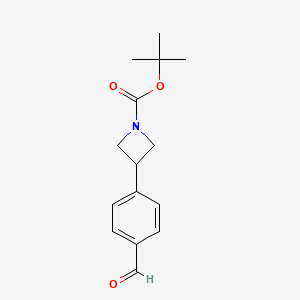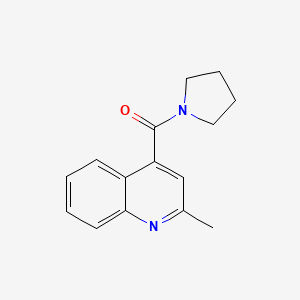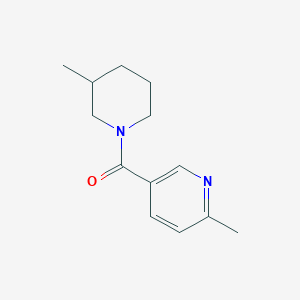
(4-Ethylpiperazin-1-yl)-(2-methylquinolin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylpiperazin-1-yl)-(2-methylquinolin-4-yl)methanone is a chemical compound with potential applications in scientific research. This compound is also known as EPMQ and has a molecular formula of C17H21N3O.
Mechanism of Action
The exact mechanism of action of EPMQ is not fully understood. However, it is believed that the compound acts by inhibiting specific enzymes or receptors in the body. For example, EPMQ has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which may help to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
EPMQ has been shown to have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. EPMQ has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus (HIV). In addition, EPMQ has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation in the body.
Advantages and Limitations for Lab Experiments
One advantage of using EPMQ in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation is that the compound has low solubility in water, which can make it difficult to work with in certain experiments. In addition, EPMQ has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on EPMQ. One area of interest is the development of EPMQ derivatives with improved solubility and potency. Another area of interest is the investigation of EPMQ as a potential therapeutic agent for the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, further studies are needed to better understand the mechanism of action of EPMQ and to establish its safety and efficacy in humans.
Conclusion:
In conclusion, EPMQ is a chemical compound with potential applications in scientific research. The compound has been investigated for its anticancer, antiviral, and antifungal properties, as well as its potential therapeutic use in Alzheimer's disease and other neurodegenerative disorders. While EPMQ has several advantages for use in lab experiments, its limitations and safety in humans need further investigation. Future research on EPMQ derivatives and its mechanism of action may lead to the development of new therapeutic agents for a range of diseases.
Synthesis Methods
The synthesis of EPMQ involves the reaction of 4-ethylpiperazine with 2-methyl-4-quinolinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of EPMQ as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
EPMQ has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been investigated for its anticancer, antiviral, and antifungal properties. EPMQ has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-19-8-10-20(11-9-19)17(21)15-12-13(2)18-16-7-5-4-6-14(15)16/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMABLZTTYPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7479450.png)
![2-methyl-5-nitro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479458.png)

![[3-(4-Chlorophenyl)-[1,2]oxazolo[5,4-b]pyridin-5-yl]-(2-hydroxy-5-methoxyphenyl)methanone](/img/structure/B7479469.png)
![3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)

![1-[2-(2-Methylphenyl)imino-1,3-thiazinan-3-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B7479506.png)
![N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7479510.png)

![4-[5-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B7479519.png)